

The Development of CJC-1295 DAC: A Technical Guide for Researchers

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Compound of Interest

Compound Name: DAC 1

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An In-depth Review of Preclinical and Clinical Research on a Long-Acting GHRH Analog

CJC-1295 with Drug Affinity Complex (DAC) is a synthetic analog of Growth Hormone-Releasing Hormone (GHRH) designed to have a significantly extended half-life. This technical guide provides a comprehensive overview of the primary research that has defined its development, mechanism of action, and pharmacokinetic profile. The information is intended for researchers, scientists, and drug development professionals interested in the scientific foundation of this potent growth hormone secretagogue.

Core Concepts and Mechanism of Action

CJC-1295 is a 29-amino acid peptide analog of GHRH.^[1] Its design incorporates four amino acid substitutions to enhance stability and resistance to enzymatic degradation. The key innovation of CJC-1295 DAC lies in the addition of a "Drug Affinity Complex" (DAC), which consists of a lysine linker attached to a reactive maleimidopropionic acid (MPA) group.^[2] This complex allows CJC-1295 to covalently bind to endogenous serum albumin, thereby dramatically extending its circulation time.^[2]

The primary mechanism of action of CJC-1295 DAC is to stimulate the GHRH receptors in the anterior pituitary gland.^{[3][4]} This interaction initiates a signaling cascade, leading to the synthesis and release of growth hormone (GH).^{[3][4]}



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Figure 1: Simplified signaling pathway of CJC-1295 DAC in pituitary somatotrophs.

Quantitative Data from Clinical Trials

Two key clinical studies published in 2006 provided the foundational human data for CJC-1295 DAC. These randomized, placebo-controlled, double-blind, ascending-dose trials were conducted in healthy adults to evaluate the pharmacokinetics and pharmacodynamics of the compound.^[1]

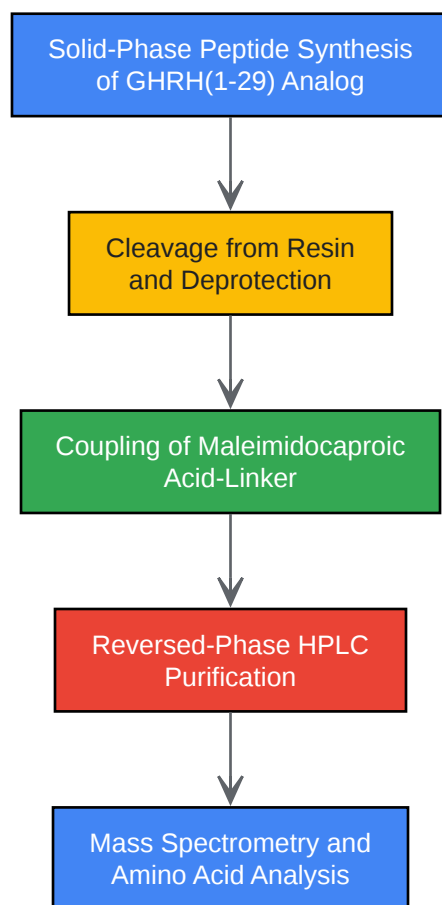
Table 1: Pharmacokinetic and Pharmacodynamic Parameters of CJC-1295 DAC in Healthy Adults

Parameter	Result	Citation
Half-Life	5.8 - 8.1 days	^[1]
Peak GH Concentration	2- to 10-fold increase over baseline	^[1]
Duration of GH Elevation	Sustained for 6 days or more	^[1]
Peak IGF-I Concentration	1.5- to 3-fold increase over baseline	^[1]
Duration of IGF-I Elevation	Sustained for 9-11 days	^[1]
Cumulative Effect	Mean IGF-I levels remained above baseline for up to 28 days with multiple doses	^[1]

Detailed Experimental Protocols

Synthesis and Purification of CJC-1295 DAC

While specific, proprietary details of the industrial synthesis by ConjuChem Biotechnologies are not fully public, the general approach is based on established peptide chemistry principles.



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Figure 2: General workflow for the synthesis and purification of CJC-1295 DAC.

Methodology:

- Solid-Phase Peptide Synthesis (SPPS): The 29-amino acid GHRH analog is synthesized on a solid support resin, typically using Fmoc or Boc chemistry.[4]
- Cleavage and Deprotection: The peptide is cleaved from the resin, and all protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).
- Linker Coupling: The maleimidocaproic acid-lysine linker is coupled to the C-terminus of the purified peptide in solution.

- Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[5]
- Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and amino acid analysis to verify its composition.[5]

In Vitro Bioactivity Assay

Objective: To determine the biological activity of CJC-1295 DAC in stimulating GH secretion from pituitary cells.

Methodology:

- Cell Culture: Primary anterior pituitary cells from rats are cultured in appropriate media.
- Treatment: Cells are incubated with varying concentrations of CJC-1295 DAC.
- GH Measurement: After the incubation period, the concentration of GH in the cell culture medium is measured using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

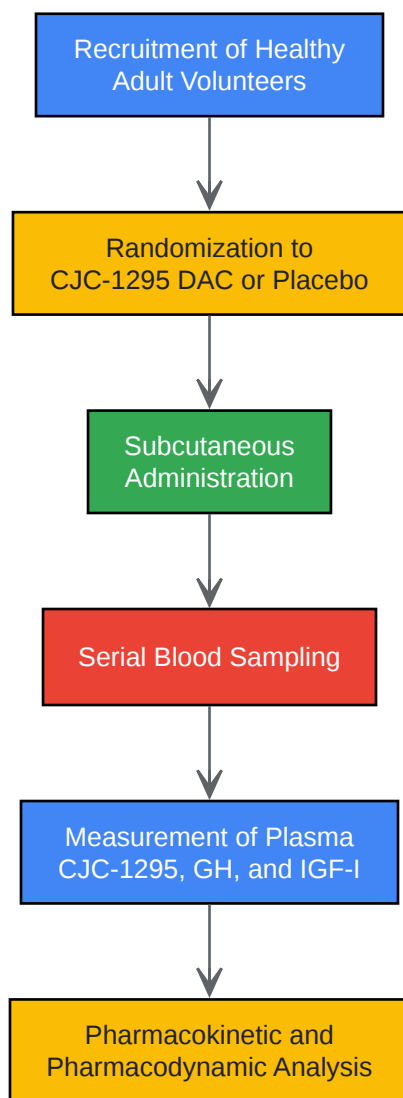
In Vivo Pharmacokinetic Studies in Healthy Adults

Objective: To determine the pharmacokinetic profile of CJC-1295 DAC after subcutaneous administration in humans.[1]

Methodology:

- Study Design: A randomized, placebo-controlled, double-blind, ascending-dose trial is conducted.[1]
- Participants: Healthy adult volunteers are recruited.[1]
- Intervention: Participants receive a single subcutaneous injection of CJC-1295 DAC at varying doses or a placebo.[1]
- Blood Sampling: Blood samples are collected at predetermined time points before and after the injection.[1]

- Analysis: Plasma concentrations of CJC-1295, GH, and IGF-I are measured using validated assays.[1]
- Data Analysis: Pharmacokinetic parameters such as half-life, peak concentration (C_{max}), and area under the curve (AUC) are calculated.[1]



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